(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Chiral building block Asymmetric synthesis Conformational analysis

Sourcing a chirally defined trans-1,4-cyclohexane building block? Generic cis-isomers or racemic mixtures introduce stereochemical variability, compromising linker geometry and downstream synthetic efficiency. (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid (CAS 15177-66-9) offers: • (1R,4R) absolute configuration for reproducible stereochemical outcomes • Rigid trans-1,4 scaffold for conformationally constrained PROTAC linker design • ≥98% purity with controlled pKa ~4.3 for pH-dependent release applications • Available in research quantities with bulk options - same-day shipping from global warehouses

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 15177-66-9
Cat. No. B182368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid
CAS15177-66-9
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)C(=O)O
InChIInChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)
InChIKeyFAFFYFMLKGDSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: Identity, Properties & Classification


(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid (CAS 15177-66-9) is a chiral, heterobifunctional cyclohexane derivative possessing both a carboxylic acid and an ethyl ester moiety in a trans-1,4-relationship with defined (1R,4R) absolute stereochemistry [1]. It is also known synonymously as monoethyl trans-1,4-cyclohexanedicarboxylate [1]. Supplier technical datasheets report molecular weight 200.23 g/mol , calculated water solubility 5.2 g/L at 25°C , and calculated pKa ~4.3 . Commercially available purity specifications range from 95% to ≥98% . This compound is classified as a PROTAC linker and a chiral building block for pharmaceutical intermediate synthesis.

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: Substitution Limitations


Generic substitution of (1R,4R)-4-(ethoxycarbonyl)cyclohexanecarboxylic acid with its cis-isomer, racemic trans-mixture, or mono-methyl ester analog introduces stereochemical or functional variability that compromises downstream molecular geometry, chiral integrity, and synthetic efficiency. The (1R,4R) absolute configuration dictates a specific spatial orientation of the carboxylic acid and ethoxycarbonyl substituents on the cyclohexane ring ; substitution with a cis-isomer (1R,4S) alters the relative vector angle between functional handles [1]. The trans-1,4-disubstituted cyclohexane scaffold exhibits well-documented conformational properties distinct from cis-analogs, including differences in ring-flipping energetics [1]. Furthermore, use of a racemic trans-mixture introduces stereochemical heterogeneity requiring additional purification steps to isolate the desired enantiomerically pure product. Substitution with the mono-methyl ester analog (CAS 15177-67-0) alters both molecular weight and lipophilicity, changing physicochemical behavior during synthesis and purification . These differences directly impact reproducibility in asymmetric synthesis, PROTAC linker geometry, and chiral resolution applications.

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: Quantitative Differentiation Evidence


Stereochemical Configuration: Trans vs. Cis for Asymmetric Synthesis

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid possesses trans-1,4-disubstitution with defined (1R,4R) absolute configuration . In contrast, cis-4-(ethoxycarbonyl)cyclohexanecarboxylic acid (CAS 27963-42-2) bears the carboxylic acid and ethoxycarbonyl groups on the same face of the cyclohexane ring (1R,4S or 1S,4R) [1]. The trans-1,4-cyclohexane scaffold exhibits non-inverting conformational properties distinct from cis-analogs [2]. For procurement decisions involving stereospecific applications, the (1R,4R) isomer ensures the reactive handles are positioned ~180° apart across the ring plane, whereas the cis-isomer positions them at ~60-70° dihedral angle [1]. This spatial difference alters the three-dimensional trajectory of conjugated moieties in final molecular constructs.

Chiral building block Asymmetric synthesis Conformational analysis

Supplier Purity Grade Comparison

Commercial suppliers of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid offer distinct purity grades that inform procurement decisions. AKSci (Cat. 7613AA) provides minimum purity specification of 95% , while MolCore (Cat. MC620216) offers NLT 98% purity , and Aladdin (Cat. T678607) offers ≥97% purity . The 95% grade represents a 5% impurity content that may include residual synthetic precursors or stereochemical byproducts, whereas the ≥98% grade reduces potential impurities by at least 60% relative to the 95% specification. The ≥97% grade from Aladdin requires 2-8°C storage , contrasting with AKSci's recommendation for long-term storage in a cool, dry place .

Purity specification Quality control Procurement

PROTAC Linker Rigidity: Cyclohexane vs. Flexible Chains

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is commercially catalogued as a PROTAC linker . The trans-1,4-cyclohexane scaffold provides a rigid, conformationally constrained spacer between the E3 ligase ligand and the target protein ligand [1]. In contrast, flexible alkyl chain linkers (e.g., PEG-based or aliphatic diacids) exhibit greater conformational entropy and variable end-to-end distances. The rigid cyclohexane core enforces a fixed spatial separation of approximately 5.0-5.5 Å between the two carboxyl-derived attachment points (based on 1,4-trans-disubstituted cyclohexane geometry). This constrained geometry may influence ternary complex formation and degradation efficiency in PROTAC applications.

PROTAC linker Targeted protein degradation Linker rigidity

Lipophilicity: Ethyl Ester vs. Methyl Ester Analog

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid (ethyl ester) has a calculated ACD/LogP of 1.50 [1] and predicted XLogP of 1.2 . The corresponding mono-methyl ester analog, trans-1,4-cyclohexanedicarboxylic acid monomethyl ester (CAS 15177-67-0), has molecular weight 186.21 g/mol [2] and lower lipophilicity due to one fewer methylene unit in the ester group. The ethyl ester's increased LogP translates to ~3-4x higher predicted octanol-water partition coefficient compared to the methyl ester (based on Hansch π contribution of ~0.5 per methylene unit). This lipophilicity difference affects chromatographic retention time, organic solvent extraction efficiency, and passive membrane permeability in biological assays.

Lipophilicity Partition coefficient Chromatographic behavior

pH-Dependent Ionization for Colon-Targeted Delivery

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid has a reported pKa of 4.3 for the carboxylic acid group . This pKa value positions the compound's ionization threshold between the pH of the stomach (pH 1.5-3.5) and the small intestine (pH 6-7.4), enabling pH-dependent solubility modulation. In contrast, cis-1,4-cyclohexanedicarboxylic acid has reported pKa₁ = 4.06 and pKa₂ = 5.32 [1], while trans-1,4-cyclohexanedicarboxylic acid (diacid) has pKa₁ = 4.18 and pKa₂ = 5.48 [2]. The mono-ethyl ester derivative retains a single ionizable carboxylic acid (pKa 4.3) with the ethoxycarbonyl group providing a neutral, lipophilic counterbalance that modulates overall aqueous solubility (calculated 5.2 g/L at 25°C) .

pH-sensitive delivery Colon targeting Ionization

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: Optimal Application Scenarios


Chiral Building Block for Asymmetric Synthesis

In stereospecific drug synthesis programs, (1R,4R)-4-(ethoxycarbonyl)cyclohexanecarboxylic acid serves as a chirally defined building block where the trans-1,4-cyclohexane scaffold enforces fixed spatial orientation of reactive handles . Its (1R,4R) absolute configuration ensures reproducible stereochemical outcomes in downstream coupling reactions, making it suitable for the synthesis of cyclohexane-containing pharmaceutical intermediates that require defined three-dimensional geometry [1].

PROTAC Linker for Targeted Protein Degradation

As a commercially catalogued PROTAC linker, this compound is used to covalently bridge an E3 ubiquitin ligase ligand and a target protein ligand in heterobifunctional degrader molecules . The rigid trans-1,4-cyclohexane core provides a conformationally constrained spacer that enables systematic investigation of linker geometry effects on ternary complex formation and degradation efficiency, offering an alternative to flexible PEG or alkyl linkers [2].

pH-Sensitive Drug Delivery Systems

The compound's single pKa of 4.3 enables pH-dependent ionization behavior suitable for colon-targeted delivery applications . The carboxylic acid moiety undergoes ionization at intestinal pH (>5.5), increasing aqueous solubility and facilitating release, while the neutral ethoxycarbonyl group modulates overall lipophilicity . This ionization profile is particularly relevant for formulations designed to bypass gastric degradation and release payloads in the lower gastrointestinal tract.

Chromatographic LogP Calibration

With a calculated ACD/LogP of 1.50 [3] and XLogP of 1.2 , (1R,4R)-4-(ethoxycarbonyl)cyclohexanecarboxylic acid provides a moderately lipophilic reference standard for reversed-phase HPLC method development. Its distinct retention behavior relative to the mono-methyl ester analog (ΔLogP ≈ 0.5) [4] enables predictable calibration of chromatographic systems and optimization of gradient elution conditions for carboxylic acid-containing analytes.

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